1-(Isocyanatomethyl)naphthalene
Overview
Description
1-(Isocyanatomethyl)naphthalene is an organic compound with the molecular formula C₁₂H₉NO. It is a derivative of naphthalene, where an isocyanatomethyl group is attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 1-(Isocyanatomethyl)naphthalene is the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play a crucial role in inflammation and pain .
Mode of Action
This compound interacts with its targets by inhibiting the production of prostaglandins . It binds to formyl groups on proteins and prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, it inhibits phospholipase A2 (PLA2), which converts arachidonic acid into PGH2 .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting key enzymes in this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
Its molecular weight (18321 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The inhibition of prostaglandin production by this compound results in anti-inflammatory effects . This makes it useful in the treatment of chronic asthma and other inflammatory diseases, such as rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
1-(Isocyanatomethyl)naphthalene plays a crucial role in biochemical reactions by inhibiting the production of prostaglandins, which are involved in inflammation and pain . It interacts with enzymes such as phospholipase A2 (PLA2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, this compound binds to formyl groups on proteins, further inhibiting prostaglandin formation . These interactions highlight the compound’s potential in managing inflammatory conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of alkali metal ions by interacting with phospholipase A2 (PLA2), which plays a role in cellular signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s anti-inflammatory properties also contribute to its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to formyl groups on proteins, it prevents the formation of prostaglandins, which are key mediators of inflammation . Additionally, the compound inhibits phospholipase A2 (PLA2), reducing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . These interactions at the molecular level contribute to the compound’s anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of prostaglandin production . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostaglandin production and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the optimal therapeutic range and minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including the inhibition of phospholipase A2 (PLA2) and the subsequent reduction in prostaglandin production . The compound’s interaction with enzymes and cofactors in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its interactions with biomolecules and its overall effectiveness in inhibiting prostaglandin production
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with chloromethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanatomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(Isocyanatomethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Naphthylmethyl isocyanate
- 1-Naphthalenemethylisocyanate
- 2-(1-Naphthyl)acetonitrile
Comparison: 1-(Isocyanatomethyl)naphthalene is unique due to its specific isocyanatomethyl group attached to the naphthalene ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, while 1-naphthylmethyl isocyanate shares a similar isocyanate group, the position and attachment to the naphthalene ring differ, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
1-(isocyanatomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYQUKHNHPEPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532485 | |
Record name | 1-(Isocyanatomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61924-27-4 | |
Record name | 1-(Isocyanatomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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